5,8-Diethyl-7-hydroxydodecan-6-one oxime is a chemical compound with the molecular formula and a CAS number of 6873-77-4. This compound is primarily recognized for its role as a cationic extractant in the metal separation process, particularly in the recovery of indium and gallium from zinc refinery residues. Its efficacy in forming stable complexes with metal ions makes it a valuable resource in various industrial applications, especially in hydrometallurgy .
5,8-Diethyl-7-hydroxydodecan-6-one oxime belongs to the class of hydroxy oximes, which are characterized by the presence of a hydroxyl group and an oxime functional group. This classification is significant due to its chemical reactivity and utility in metal extraction processes.
The synthesis of 5,8-Diethyl-7-hydroxydodecan-6-one oxime typically involves the reaction of 5,8-Diethyl-7-hydroxy-6-dodecanone with hydroxylamine. The reaction conditions are crucial for ensuring the successful formation of the oxime group.
In industrial settings, large-scale synthesis mirrors laboratory methods but often employs more robust equipment and higher concentrations (40-50%) in kerosene for effective solvent extraction of metal ions.
The molecular structure of 5,8-Diethyl-7-hydroxydodecan-6-one oxime features a long carbon chain typical of dodecanones, with specific functional groups that enhance its reactivity.
The structural representation can be depicted as follows:
This structure allows for effective interactions with metal ions during extraction processes.
5,8-Diethyl-7-hydroxydodecan-6-one oxime is involved in several chemical reactions that are essential for its applications.
The mechanism of action for 5,8-Diethyl-7-hydroxydodecan-6-one oxime primarily revolves around its ability to form stable complexes with metal ions during extraction processes.
5,8-Diethyl-7-hydroxydodecan-6-one oxime exhibits several notable physical and chemical properties:
5,8-Diethyl-7-hydroxydodecan-6-one oxime has a wide range of applications across different fields:
This compound's unique properties make it an essential component in modern metallurgical practices and emerging technologies in materials science.
The systematic IUPAC name for this compound is (7Z)-5,8-diethyl-7-hydroxyiminododecan-6-ol, which precisely defines its carbon skeleton, functional groups, and stereochemistry. The name indicates:
The molecular structure features a branched aliphatic chain with the oxime and hydroxyl groups on adjacent carbons (C6 and C7), enabling intramolecular hydrogen bonding. This configuration is critical for metal-ion coordination. The structural formula is represented as:
Chemical Structure
CC / HO-N=C \ C(OH)-CH(CC)-CH₂-CH₃ | CH₂ | CH₂ | CH₃ Table 1: Core Structural Features
| Component | Description |
|---|---|
| Parent chain | Dodecane (12 carbons) |
| Substituents | Ethyl groups at C5 and C8 |
| Functional groups | Oxime at C7, hydroxyl at C6 |
| Stereochemistry | Z-configuration of oxime double bond |
This compound is documented under numerous synonyms and standardized identifiers:
Table 2: Comprehensive Synonym List
| Synonym | Source |
|---|---|
| 5,8-Diethyl-7-hydroxy-6-dodecanonoxime | [4] [9] |
| 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime | |
| LIX 63 | [6] [9] |
| (6Z)-5,8-Diethyl-7-hydroxydodecan-6-one oxime | [9] |
The canonical SMILES string CCCCC(CC)C(C(=NO)C(CC)CCCC)O encodes the molecular topology, depicting:
CCCCC...CCCC) CC groups) C(=NO)) O) attached to C6 [1] [4] The isomeric SMILES CCCCC(CC)/C(=N\O)/C(CC)CCCC)O explicitly denotes the Z-configuration via the / and \ directional bonds adjacent to the (=N\O) moiety [6] [9].
The InChI Key SLCANKHLTWZHRV-BMRADRMJSA-N provides a unique, hash-based identifier derived from the full InChI string. The prefix SLCANKHLTWZHRV represents the molecular skeleton, while BMRADRMJSA indicates stereochemistry. The suffix N confirms the Z-configuration [1] [6] [9].
Physicochemical Properties
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: